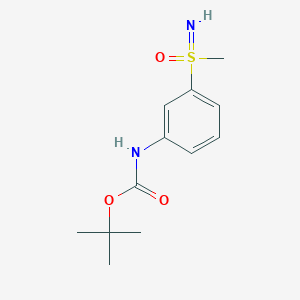

tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

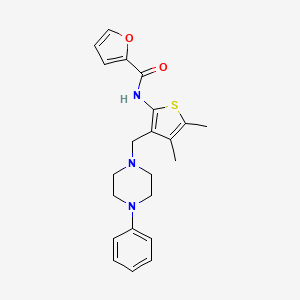

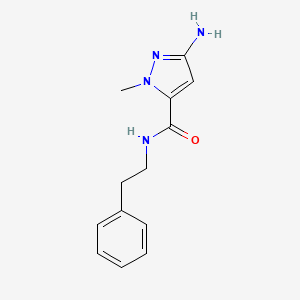

“tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate” is a chemical compound with the formula C12H18N2O3S and a molecular weight of 270.35 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate” is represented by the SMILES notation: O=C(NC1=CC=CC(S(=O)©=N)=C1)OC©©C . This compound contains a total of 36 bonds, including 18 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .Applications De Recherche Scientifique

Synthesis Techniques

The compound has been involved in studies related to the synthesis of various organic molecules. For instance, tert-Butyl phenyl(phenylsulfonyl)methylcarbamate has been synthesized through asymmetric Mannich reactions, highlighting its role in producing chiral amino carbonyl compounds. This process emphasizes the importance of tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate in generating compounds with potential applications in medicinal chemistry and material science (Yang, Pan, & List, 2009).

Building Blocks in Organic Synthesis

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been recognized as the first class of N-(Boc) nitrone equivalents. These compounds serve as building blocks in organic synthesis, demonstrating their utility in creating N-(Boc)hydroxylamines and other chemical transformations. Such functionalities underscore the compound's role in expanding the toolkit for synthetic chemists, facilitating the development of new synthetic pathways and potentially new therapeutic agents (Guinchard, Vallée, & Denis, 2005).

Material Science Applications

In the realm of material science, tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate derivatives have been studied for their potential in creating thermally activated delayed fluorescence materials. Specifically, bipolar materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles were synthesized, with the study focusing on their electronic, photophysical, and electrochemical properties. This research indicates the compound's relevance in developing advanced materials for optoelectronic applications, such as OLEDs and other light-emitting devices (Huang et al., 2014).

Propriétés

IUPAC Name |

tert-butyl N-[3-(methylsulfonimidoyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(15)14-9-6-5-7-10(8-9)18(4,13)16/h5-8,13H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPYTMWKQISPPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2815743.png)

![Ethyl 1-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815744.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2815753.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2815755.png)

![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2815758.png)

![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)